molecular formula C16H17ClF3N5O6 B2605139 ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate CAS No. 338420-20-5

ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate

Cat. No.: B2605139
CAS No.: 338420-20-5
M. Wt: 467.79
InChI Key: WUPJPGAAHPZSHY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a carbamate group, a hydrazino group, and a pyridinyl group .

Scientific Research Applications

Characterization in Mass Spectrometry

Ethyl chloroformate derivatives, including compounds similar to the specified chemical, have been utilized in mass spectrometry for characterizing protein amino acids. These derivatives form strong molecular ion peaks in both positive and negative chemical ionization modes, enhancing the sensitivity and specificity of detection (Vatankhah & Moini, 1994).

Potential Anticancer Agents

Compounds structurally related to the given chemical have been investigated as potential anticancer agents. For example, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from similar carbamates, have shown effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

Synthesis of Schiff and Mannich Bases

The chemical has relevance in the synthesis of Schiff and Mannich bases of isatin derivatives, which are important in pharmaceutical chemistry. These bases are synthesized through reactions involving compounds like ethyl carbazate, forming structures that are crucial for various chemical and biological activities (Bekircan & Bektaş, 2008).

Stable Isotope Ratio Analysis

N(O,S)-Ethoxycarbonyl trifluoroethyl amino acid esters, which are structurally similar to the compound , have been used in stable isotope ratio analysis. This application is significant in the analysis of tracer amino acids in blood plasma and protein hydrolysates, showcasing the versatility of these compounds in biochemical research (Pietzsch et al., 1997).

Synthesis of Heterocyclic Compounds

The chemical is also involved in the synthesis of various heterocyclic compounds. For instance, reactions involving ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate, which has a similar structure, have led to the formation of thieno[2,3-d]pyrimidines, important in the development of new pharmaceutical agents (Tumkevičius, 1994).

Antimicrobial Activity

Compounds structurally related to ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate have been explored for their antimicrobial properties. For example, certain thiazole derivatives synthesized from similar compounds have demonstrated significant antimicrobial activity, highlighting their potential in developing new antibacterial drugs (Al-Taifi et al., 2020).

Properties

IUPAC Name

ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(ethoxycarbonylcarbamoyl)prop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClF3N5O6/c1-3-30-14(28)23-12(26)9(13(27)24-15(29)31-4-2)7-22-25-11-10(17)5-8(6-21-11)16(18,19)20/h5-7,22H,3-4H2,1-2H3,(H,21,25)(H,23,26,28)(H,24,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPJPGAAHPZSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF3N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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